molecular formula C25H19ClF4N4O2S B2687582 2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391933-24-7

2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2687582
CAS No.: 391933-24-7
M. Wt: 550.96
InChI Key: ZUDYVQAAIRPOKD-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((4-(2-methoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H19ClF4N4O2S and its molecular weight is 550.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One key area of research involving the compound , or related derivatives, focuses on the synthesis and evaluation of antimicrobial properties. For instance, the synthesis and spectroscopic properties of new thiourea derivatives have been studied, demonstrating significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings highlight the potential of such derivatives for developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Antifungal and Antibacterial Properties

Further research into fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) prepared derivatives that were highly active against fungi and Gram-positive microorganisms. Some derivatives displayed activity against Gram-negative strains as well, proposing a structure-activity relationship (Carmellino et al., 1994).

Structural Characterization and Supramolecular Aggregation

The structural characterization of closely related benzamide derivatives has been conducted, revealing similar molecular conformations but different modes of supramolecular aggregation. These studies contribute to the understanding of the chemical and physical properties of such compounds, which is essential for their potential applications in various fields, including materials science and drug development (Sagar et al., 2018).

Fluorescent Probes for Sensing Applications

Additionally, derivatives of benzoxazole and benzothiazole have been developed for use as fluorescent probes, capable of sensing magnesium and zinc cations. These compounds demonstrate high sensitivity to pH changes, offering potential applications in biological imaging and environmental monitoring (Tanaka et al., 2001).

Directed Lithiation and Functionalization

Research into directed lithiation of unprotected benzoic acids has explored the synthesis of ortho-lithiated species, enabling the functionalization of benzoic acids with various substituents. This methodology facilitates the development of benzoic acids contiguously tri- and tetra-substituted with a variety of functionalities, underscoring the versatility of such compounds in synthetic organic chemistry (Bennetau et al., 1995).

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF4N4O2S/c1-36-20-11-3-2-10-19(20)34-21(13-31-23(35)22-17(26)8-5-9-18(22)27)32-33-24(34)37-14-15-6-4-7-16(12-15)25(28,29)30/h2-12H,13-14H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYVQAAIRPOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.